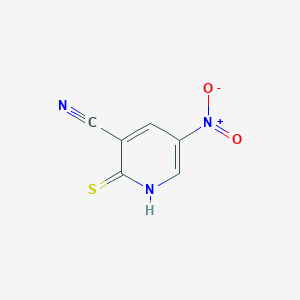

2-Mercapto-5-nitronicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H3N3O2S |

|---|---|

Molecular Weight |

181.17 g/mol |

IUPAC Name |

5-nitro-2-sulfanylidene-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C6H3N3O2S/c7-2-4-1-5(9(10)11)3-8-6(4)12/h1,3H,(H,8,12) |

InChI Key |

DZEWSAOOTGNJQI-UHFFFAOYSA-N |

SMILES |

C1=C(C(=S)NC=C1[N+](=O)[O-])C#N |

Canonical SMILES |

C1=C(C(=S)NC=C1[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Mercapto 5 Nitronicotinonitrile

Targeted Synthesis Approaches

The targeted synthesis of 2-Mercapto-5-nitronicotinonitrile is primarily achieved through a strategic functional group interconversion on a pre-formed pyridine (B92270) ring system. The most logical and frequently employed approach involves the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of a 5-nitronicotinonitrile scaffold with a sulfur nucleophile.

Precursor Selection and Design

The cornerstone of a successful synthesis is the selection and preparation of an appropriate precursor. For the synthesis of this compound, the most crucial precursor is 2-chloro-5-nitronicotinonitrile (B1361125) . This intermediate possesses the necessary functionalities: a nitrile group at the 3-position, a nitro group at the 5-position, and a labile chlorine atom at the 2-position, which serves as an excellent leaving group for nucleophilic substitution.

The synthesis of 2-chloro-5-nitronicotinonitrile can be approached from several starting materials. A common route begins with the commercially available 2-hydroxynicotinic acid . This precursor undergoes nitration followed by chlorination.

A plausible synthetic sequence for the precursor is as follows:

Nitration of 2-Hydroxynicotinic Acid: Treatment of 2-hydroxynicotinic acid with a mixture of concentrated sulfuric acid and fuming nitric acid introduces the nitro group at the 5-position, yielding 2-hydroxy-5-nitronicotinic acid . guidechem.com

Chlorination of 2-Hydroxy-5-nitronicotinic Acid: The resulting 2-hydroxy-5-nitronicotinic acid is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, affording 2-chloro-5-nitronicotinic acid . guidechem.comchemicalbook.comgoogle.comgoogle.com

Conversion to Amide: The carboxylic acid group of 2-chloro-5-nitronicotinic acid can be converted to a primary amide, 2-chloro-5-nitronicotinamide , by reaction with thionyl chloride to form the acid chloride, followed by treatment with ammonia (B1221849). guidechem.com

Dehydration to Nitrile: Finally, the dehydration of the amide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640) yields the target precursor, 2-chloro-5-nitronicotinonitrile .

An alternative approach for the synthesis of the pyridine core involves the cyclization of acyclic precursors. For instance, a one-pot method for preparing 2-hydroxy-5-nitropyridine (B147068) involves the condensation of a 2-halogenated acrylate (B77674) with nitromethane (B149229) and triethyl orthoformate, followed by cyclization with an ammonia-ammonium salt mixture. google.com This 2-hydroxy-5-nitropyridine can then be converted to the 2-chloro derivative as described above.

Reaction Pathways and Mechanisms

With the precursor, 2-chloro-5-nitronicotinonitrile, in hand, the introduction of the mercapto group is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group and the cyano group significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to these groups. In this case, the chlorine atom at the 2-position is highly susceptible to displacement.

Two primary sulfur nucleophiles are commonly employed:

Sodium Hydrosulfide (B80085) (NaSH): This reagent directly introduces the thiol group. The reaction involves the attack of the hydrosulfide ion (SH⁻) on the electron-deficient carbon atom at the 2-position of the pyridine ring. This is followed by the expulsion of the chloride ion.

Thiourea (B124793): This method involves a two-step process. First, 2-chloro-5-nitronicotinonitrile reacts with thiourea to form an isothiouronium salt intermediate. This salt is then hydrolyzed, typically under basic conditions, to yield the final this compound. researchgate.net

The general mechanism for the SNAr reaction is depicted below:

Scheme 1: General Mechanism for Nucleophilic Aromatic Substitution

A nucleophile (Nu⁻) attacks the electron-deficient pyridine ring, forming a resonance-stabilized intermediate (Meisenheimer complex). The leaving group (Cl⁻) is then eliminated to restore the aromaticity of the ring.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, temperature, and the nature of the sulfur nucleophile.

| Parameter | Condition | Rationale |

| Nucleophile | Sodium Hydrosulfide (NaSH) or Thiourea | NaSH offers a more direct route, while the thiourea method can sometimes provide cleaner reactions and easier purification. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) or alcohols (e.g., ethanol, methanol) | These solvents can effectively solvate the ionic intermediates and reactants, facilitating the reaction. |

| Temperature | Room temperature to reflux | The reaction rate is generally increased with temperature. However, higher temperatures can also lead to side reactions, so a balance must be struck to maximize the yield of the desired product. |

| Base (for thiourea route) | Aqueous sodium hydroxide (B78521) or sodium carbonate | Used for the hydrolysis of the intermediate isothiouronium salt. |

Table 1: Key Parameters for Optimizing the Synthesis of this compound

Careful control of pH is also crucial, especially when using sodium hydrosulfide, to prevent the formation of the less nucleophilic sulfide (B99878) ion (S²⁻) and to minimize the protonation of the starting amine.

Synthetic Routes to Related Mercapto- and Nitro-Substituted Nicotinonitrile Derivatives

The synthetic strategies for this compound can be extended to a broader range of related mercapto- and nitro-substituted nicotinonitrile derivatives. These methods generally focus on the strategic introduction of the key functional groups and the construction of the core pyridine ring.

Strategies for Introducing Mercapto and Nitro Groups

The introduction of mercapto and nitro groups onto a pyridine ring can be achieved through various synthetic transformations.

Introduction of the Mercapto Group:

From Halopyridines: As discussed previously, the reaction of a chloropyridine with a sulfur nucleophile like sodium hydrosulfide, sodium sulfide, or thiourea is a common and effective method. nih.gov

From Aminopyridines: An alternative route involves the diazotization of an aminopyridine to form a diazonium salt, which can then be treated with a sulfur-containing reagent, such as potassium ethyl xanthate, followed by hydrolysis.

Introduction of the Nitro Group:

Direct Nitration: The direct nitration of a pyridine ring is often challenging due to the deactivating effect of the nitrogen atom. However, under harsh conditions using strong nitrating agents (e.g., a mixture of nitric acid and sulfuric acid), nitration can be achieved. The position of nitration is influenced by the existing substituents on the ring.

From Aminopyridines: A more controlled method involves the oxidation of an aminopyridine to the corresponding nitropyridine.

Building from Nitro-substituted Precursors: A common strategy is to incorporate the nitro group into an acyclic precursor before the cyclization reaction to form the pyridine ring. google.com

Cyclization Reactions for Pyridine Ring Formation

The construction of the substituted pyridine ring itself is a fundamental aspect of synthesizing these derivatives. Several classical and modern cyclization reactions are employed:

Hantzsch Pyridine Synthesis: This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Guareschi-Thorpe Condensation: This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a 2-pyridone, which can be further functionalized.

Kröhnke Pyridine Synthesis: This method utilizes α-picolinium salts as precursors, which react with α,β-unsaturated carbonyl compounds in the presence of a base.

One-Pot Multicomponent Reactions: Modern synthetic approaches often favor one-pot reactions where multiple components are combined to form the desired pyridine derivative in a single step, which is efficient and atom-economical. nih.gov These reactions often utilize readily available starting materials and can be catalyzed by various agents to achieve high yields and selectivity.

By employing these varied synthetic strategies, a diverse library of mercapto- and nitro-substituted nicotinonitrile derivatives can be accessed, enabling further exploration of their chemical properties and potential applications.

Functional Group Interconversions on the Nitrile Moiety

The nitrile, or cyano, group is a versatile functional handle in organic synthesis, capable of being transformed into a variety of other functional groups. researchgate.net For this compound, these transformations would typically involve reactions such as reduction, hydrolysis, and cycloadditions.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel catalysts, often under a hydrogen atmosphere. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a cobalt catalyst can also be employed. The resulting aminomethylpyridine derivative would be a valuable intermediate for further derivatization.

Hydrolysis: The nitrile group can be hydrolyzed to either a carboxylic acid or an amide. Acid- or base-catalyzed hydrolysis can convert the nitrile to a carboxylic acid. The conditions for this transformation can be harsh, potentially affecting the other functional groups in the molecule. Partial hydrolysis to an amide is also a possibility and can sometimes be achieved under milder conditions. For instance, palladium(II)-catalyzed hydrolysis has been used for the conversion of nitriles to amides. researchgate.net

Cycloaddition: The nitrile group can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form various nitrogen-containing heterocyclic compounds. researchgate.net

The following table summarizes potential functional group interconversions of the nitrile moiety in this compound:

| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Product Name |

| Reduction | H₂, Pd/C or LiAlH₄ | Primary Amine (-CH₂NH₂) | (2-Mercapto-5-nitropyridin-3-yl)methanamine |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | 2-Mercapto-5-nitronicotinic acid |

| Partial Hydrolysis | H₂O₂, base or acid catalysis | Amide (-CONH₂) | 2-Mercapto-5-nitronicotinamide |

Modern Synthetic Chemistry Principles in Compound Preparation

Modern synthetic strategies emphasize efficiency, selectivity, and sustainability. The preparation of this compound can be approached through the lens of these principles, particularly concerning catalysis and stereoselectivity.

Catalytic Methods in Synthesis

Catalysis offers numerous advantages in organic synthesis, including milder reaction conditions, higher yields, and reduced waste. For the synthesis of a molecule like this compound, several catalytic approaches could be envisioned.

One of the key steps in a likely synthesis would be a nucleophilic aromatic substitution on a di-substituted pyridine ring. The use of a copper or palladium catalyst could facilitate this reaction, potentially allowing for milder conditions than traditional methods. For instance, copper-catalyzed reactions are known to be effective for the formation of C-S bonds.

Furthermore, the introduction of the nitrile group itself can be achieved via catalytic methods. Palladium-catalyzed cyanation of aryl halides or triflates is a well-established and powerful method for introducing a nitrile group onto an aromatic ring. researchgate.net This approach offers high functional group tolerance.

The following table outlines potential catalytic methods applicable to the synthesis of this compound:

| Synthetic Step | Catalytic Method | Catalyst Example | Advantages |

| C-S Bond Formation | Copper-catalyzed thiolation | CuI, L-proline | Milder conditions, improved yields |

| C-CN Bond Formation | Palladium-catalyzed cyanation | Pd(PPh₃)₄, Zn(CN)₂ | High functional group tolerance, broad substrate scope |

| Nitro Group Reduction | Catalytic Hydrogenation | Pd/C, H₂ | Selective reduction, clean reaction |

Stereoselective Synthesis Considerations (if applicable)

Stereoselectivity is a critical consideration in modern synthesis, particularly for chiral molecules. However, this compound itself is an achiral molecule as it does not possess any stereocenters. Therefore, considerations of stereoselective synthesis would not be directly applicable to the preparation of the target compound itself.

However, if subsequent modifications to the molecule were to introduce chiral centers, for instance, through the addition of a chiral substituent to the pyridine ring or derivatization of the functional groups, then stereoselective methods would become crucial. For example, if the nitrile group were to be reduced and the resulting amine used in a reaction to form a chiral center, a stereoselective synthesis would be necessary to control the stereochemical outcome. conicet.gov.armdpi.com

Reaction Mechanisms and Chemical Transformations of 2 Mercapto 5 Nitronicotinonitrile

Reactivity of the Mercapto Group

The mercapto group in 2-Mercapto-5-nitronicotinonitrile is the primary center of its most significant chemical reactions. Its reactivity is profoundly affected by its existence in a tautomeric equilibrium and its capacity to act as a potent nucleophile or a ligand for metal ions.

Thiol-Thione Tautomerism and Equilibrium Studies

Like many 2-mercaptopyridine (B119420) derivatives, this compound exists as a mixture of two tautomeric forms: the thiol form (this compound) and the thione form (5-nitro-2-thioxo-1,2-dihydropyridine-3-carbonitrile). wikipedia.orgstackexchange.com Extensive studies on analogous compounds have demonstrated that the equilibrium position is highly dependent on the solvent, temperature, and concentration.

In the gas phase or in dilute solutions of nonpolar solvents, the thiol form can predominate. researchgate.net However, in polar solvents and in the solid state, the thione tautomer is significantly more stable. researchgate.netacs.org This preference for the thione form is attributed to the greater polarity of the thioamide group and its ability to form strong hydrogen-bonded dimers. acs.org The presence of two powerful electron-withdrawing groups (nitro and nitrile) on the pyridine (B92270) ring is expected to further stabilize the thione form through resonance. Computational studies on related 2-pyridinethiones confirm that while the thiol form may be more aromatic, the thione form is thermodynamically stabilized by thioamide resonance and its larger dipole moment, which is favored in polar media. acs.org

Table 1: Factors Influencing Thiol-Thione Equilibrium in 2-Mercaptopyridine Analogs

| Factor | Predominant Form | Rationale |

| Polar Solvents (e.g., Ethanol, Water) | Thione | Stabilization of the more polar thioamide group. researchgate.net |

| Nonpolar Solvents (e.g., Heptane) | Thiol | Reduced stabilization of the polar thione form. acs.org |

| High Concentration | Thione | Favors the formation of hydrogen-bonded dimers of the thione form. acs.org |

| Solid State | Thione | Crystal packing forces often favor the more stable, dimeric thione structure. |

| Electron-Withdrawing Substituents | Thione | Increased resonance stabilization of the thioamide structure. |

Nucleophilic Reactions Involving the Sulfur Atom

The sulfur atom of this compound, particularly after deprotonation to the thiolate anion, is a potent nucleophile. Thiolate anions are known to be excellent nucleophiles in substitution reactions. mdpi.com The reactivity of the closely related 3-cyanopyridine-2-thiones serves as a direct model for the nucleophilic character of the target compound.

These compounds readily undergo S-alkylation when treated with alkyl halides in the presence of a base, leading to the formation of 2-(alkylthio)nicotinonitrile derivatives. Research on the synthesis of thieno[2,3-b]pyridines frequently utilizes the nucleophilic nature of 3-cyanopyridine-2-thiones as a starting point. researchgate.net For instance, reaction with chloromethyl organyl sulfones in the presence of potassium carbonate results in the formation of S-alkylated intermediates that subsequently cyclize. researchgate.net

Table 2: Representative Nucleophilic Reactions at the Sulfur Atom

| Reactant | Conditions | Product Type |

| Alkyl Halides (e.g., R-X) | Base (e.g., K₂CO₃, NaH) | 2-(Alkylthio)-5-nitronicotinonitrile |

| Acyl Halides (e.g., R-COCl) | Base | 2-(Acylthio)-5-nitronicotinonitrile |

| Michael Acceptors | Base | Adduct via 1,4-conjugate addition |

Oxidation Pathways (e.g., Disulfide Formation, Sulfone Generation)

The mercapto group is susceptible to oxidation, and the primary product of mild oxidation of 2-mercaptopyridines is the corresponding disulfide. wikipedia.org This transformation is a common reaction for thiols and has been specifically documented for 2-thioxo/2-mercaptonicotinonitriles. researchgate.net The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or iodine, under controlled conditions. This process is often reversible. researchgate.net

Further oxidation of the sulfur atom to higher oxidation states, such as sulfinic acids or sulfonic acids (sulfones), is also chemically plausible. While the direct oxidation of this compound to its corresponding sulfone is not explicitly detailed in the surveyed literature, the synthesis of sulfone-containing heterocycles from related precursors suggests this pathway is accessible. For example, 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives have been prepared from 3-cyanopyridine-2(1H)-thiones, indicating the stability of the sulfonyl group in such ring systems. researchgate.net The general oxidation of sulfides to sulfones is a well-established transformation in organic chemistry.

Coordination Chemistry as a Ligand

The presence of multiple heteroatoms (sulfur of the mercapto group, nitrogen of the pyridine ring, and nitrogen of the nitrile group) makes this compound a versatile potential ligand in coordination chemistry. nih.gov The deprotonated thiolate form is a soft donor and readily coordinates to a variety of transition metals.

Studies on tungsten and molybdenum complexes with pyridine-2-thiolate (B1254107) ligands demonstrate that coordination typically occurs through the sulfur atom. acs.orgresearchgate.net Depending on the metal center and other ligands, the pyridine nitrogen can also be involved, leading to the formation of a stable chelate ring. The nitrile group offers an additional coordination site, potentially acting as a bridging ligand between two metal centers or participating in the formation of polynuclear complexes. The nitro group is generally a poor coordinator but could interact with highly electrophilic metal centers. The specific coordination mode would be influenced by the electronic and steric properties of the metal ion and the reaction conditions. youtube.comnih.gov

Reactivity of the Nitrile Group

The nitrile group (cyanide) is a strongly electron-withdrawing group and is itself susceptible to chemical transformations, most notably hydrolysis.

Hydrolysis Mechanisms and Kinetics

The hydrolysis of a nitrile group typically proceeds in two stages: first to a primary amide, and then further to a carboxylic acid, with the release of ammonia (B1221849). This process can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, followed by protonation of the resulting anion.

Nucleophilic Additions to the Cyano Moiety

The cyano group (-C≡N) in this compound is a site of electrophilicity, susceptible to attack by nucleophiles. This reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the pyridine nitrogen and the nitro group, which polarize the C≡N triple bond. pressbooks.pub

Common nucleophilic additions to nitriles include hydrolysis, addition of organometallic reagents, and reduction. chemistrysteps.com Under aqueous acidic or basic conditions, the nitrile can be hydrolyzed, typically proceeding through an amide intermediate to ultimately yield a carboxylic acid. chemistrysteps.comnumberanalytics.com The reaction is initiated by the nucleophilic attack of water or a hydroxide ion on the electrophilic carbon of the nitrile. numberanalytics.com

A particularly relevant reaction involves the addition of thiol nucleophiles. For instance, studies on 2-cyanopyridine (B140075) moieties have shown that they can react with thiols, such as the cysteine residue in glutathione, to form a thioimidate intermediate. rsc.org This intermediate can then undergo further intramolecular reactions. rsc.org Given the presence of a mercapto group within the this compound structure, the potential for an intramolecular nucleophilic addition of the sulfur atom to the adjacent cyano group exists, which could lead to the formation of a fused thiazole (B1198619) ring system under appropriate conditions.

Furthermore, strong nucleophiles like Grignard reagents or organolithium compounds can add to the nitrile group to form, after hydrolysis of the intermediate imine, ketones. chemistrysteps.com The general reactivity of nitriles towards various nucleophiles is summarized in the table below.

Table 1: General Nucleophilic Addition Reactions of Nitriles

| Nucleophile | Reagent Example | Initial Product | Final Product (after workup) |

| Water | H₃O⁺ or OH⁻ | Imidic Acid | Carboxylic Acid (or Amide) |

| Alcohol | ROH, H⁺ | Imidate | Ester |

| Thiol | RSH | Thioimidate | Thioester |

| Amine | RNH₂ | Amidine | Amidine |

| Hydride | LiAlH₄ | Imine Anion | Primary Amine |

| Organometallic | RMgX or RLi | Imine Anion | Ketone |

Cycloaddition Reactions Involving the Nitrile

The nitrile group, with its C≡N triple bond, can participate as a 2π component (a dienophile or enophile) in pericyclic reactions, particularly when activated by electron-withdrawing groups. nih.govmasterorganicchemistry.com In this compound, the strongly electron-deficient nature of the molecule enhances the dienophilic character of the cyano group, making it a potential partner in Diels-Alder [4+2] cycloadditions. masterorganicchemistry.comnumberanalytics.com

While the participation of unactivated nitriles in Diels-Alder reactions is rare, it becomes more feasible with increased electrophilicity. nih.gov The reaction would involve a conjugated diene attacking the C≡N bond, leading to the formation of a six-membered heterocyclic ring. The rate of such reactions is significantly accelerated when the dienophile (in this case, the nitrile) bears electron-withdrawing substituents. masterorganicchemistry.com

Aromatic nitriles can also engage in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like azides to form five-membered heterocyclic rings (e.g., tetrazoles), and [2+2] cycloadditions with alkenes or alkynes. numberanalytics.comnumberanalytics.com Furthermore, metal-catalyzed [2+2+2] cycloadditions involving a nitrile and two alkyne molecules are a well-established method for synthesizing substituted pyridine rings. rsc.org Although specific cycloaddition studies on this compound are not prevalent, its electronic properties suggest it could be a viable substrate for such transformations, offering pathways to complex fused heterocyclic systems.

Reactivity of the Nitro Group

Reduction Mechanisms

The nitro group is one of the most readily reducible functional groups in aromatic systems. Its reduction can lead to various products, including nitroso, hydroxylamino, and amino functionalities, depending on the reagents and conditions employed. The most common and synthetically useful transformation is the reduction to a primary amine. organic-chemistry.org

For a molecule like this compound, which contains other reducible groups (nitrile, potential for disulfide formation), chemoselective reduction of the nitro group is crucial. Several methods are available that can selectively reduce an aromatic nitro group while leaving a nitrile group intact. rsc.orgresearchgate.net

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Comments |

| SnCl₂ / HCl | Acidic, often heated | A classic and effective method, though workup can be cumbersome. commonorganicchemistry.com |

| Fe / HCl or Fe / NH₄Cl | Acidic | A widely used, inexpensive, and effective industrial method. researchgate.net |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni | Can also reduce nitriles, so conditions must be carefully controlled. Raney Nickel may be preferred to avoid dehalogenation if applicable. commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic solvent | A powerful reducing agent for nitro groups. |

| Sodium Sulfide (B99878) (Na₂S) | Aqueous/Alcohol | Can be used for selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com |

| Nickel-catalyzed Hydrosilylation | Ni(acac)₂ / PMHS | A mild catalytic system that shows excellent chemoselectivity, tolerating functional groups like nitriles and esters. rsc.org |

The reduction of this compound to 5-amino-2-mercaptonicotinonitrile would dramatically alter the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into a powerful electron-donating amino group. This would, in turn, significantly impact the reactivity of the pyridine ring.

Electronic Effects on Pyridine Ring Reactivity

The pyridine ring is inherently π-deficient due to the electronegativity of the nitrogen atom. This effect is substantially amplified in this compound by the presence of two potent electron-withdrawing groups: the nitro group at the 5-position and the cyano group at the 3-position.

The nitro group exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M). This significantly reduces the electron density of the aromatic system, making the ring highly electrophilic. nih.gov This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group (C-4, C-6, and C-2). The cyano group also contributes a strong electron-withdrawing inductive and resonance effect. The combination of the pyridine nitrogen and these two substituents renders the ring extremely electron-poor. This has two major consequences for its reactivity:

Deactivation towards Electrophilic Aromatic Substitution: The ring is highly resistant to attack by electrophiles.

Activation towards Nucleophilic Aromatic Substitution: The ring is highly susceptible to attack by nucleophiles. nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene (B151609) due to the ring's electron-deficient nature and the fact that the nitrogen atom is protonated or complexes with the Lewis acid catalyst under typical EAS conditions, further increasing the ring's deactivation. youtube.com

In this compound, the situation is even more extreme. The presence of the powerful deactivating nitro and cyano groups makes the pyridine ring exceptionally unreactive towards electrophiles. Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not expected to proceed under normal conditions. Should a reaction be forced under extremely vigorous conditions, the directing effects of the existing substituents would come into play. The nitro group is a meta-director, the cyano group is also a meta-director, and the mercapto group is an ortho, para-director. However, the overwhelming deactivation of the ring by the nitro and cyano groups, as well as the pyridine nitrogen itself, makes any productive EAS reaction highly improbable.

Nucleophilic Aromatic Substitution on the Pyridine Ring

In stark contrast to its inertness towards electrophiles, the electron-poor nature of the this compound ring makes it an excellent candidate for nucleophilic aromatic substitution (SₙAr). The reaction is facilitated by the ability of the electron-withdrawing nitro group and the ring nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex. numberanalytics.comnih.gov

Several SₙAr pathways are conceivable:

Displacement of the Mercapto Group: The mercapto group (or more likely, the thiolate anion) at the C-2 position can act as a leaving group, being displaced by a strong nucleophile. The C-2 position is activated by both the ring nitrogen and the para-nitro group.

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the formal substitution of a hydrogen atom. nih.gov In this mechanism, a nucleophile carrying a leaving group attacks an electrophilic aromatic ring. For this compound, nucleophilic attack is most likely at the C-4 or C-6 positions, which are ortho and para to the activating nitro group. nih.govnih.gov For example, a carbanion stabilized by a sulfonyl group could attack the C-4 position, forming a Meisenheimer-type adduct, followed by base-induced elimination to yield the C-H substituted product. nih.gov

Substitution of the Nitro Group: While less common than displacing a halide, direct nucleophilic substitution of a nitro group on a pyridine ring has been observed, particularly with sulfur nucleophiles. nih.gov

The reactivity towards nucleophiles makes SₙAr a powerful tool for the further functionalization of the this compound scaffold, enabling the introduction of a wide variety of substituents onto the pyridine ring. nih.govnih.gov

Rearrangement Reactions

Information regarding the propensity of this compound to undergo rearrangement reactions is not documented in the current body of scientific literature. Rearrangement reactions, which involve the migration of an atom or group within a molecule to form a structural isomer, are a fundamental class of organic reactions. However, no specific examples, such as Beckmann, Claisen, or other named rearrangements, have been reported for this particular compound.

Photochemical and Electrochemical Transformations

Similarly, there is a lack of published research on the photochemical and electrochemical behavior of this compound.

Photochemical Transformations: The study of how a molecule behaves when exposed to light is crucial for understanding its stability and potential applications in areas like photopharmacology or materials science. No data could be found on the products, quantum yields, or mechanisms of any photochemical reactions involving this compound.

Electrochemical Transformations: The electrochemical properties of a compound, including its oxidation and reduction potentials, are key to understanding its redox behavior and for developing applications in sensors, catalysis, or electrosynthesis. There are no available reports on the cyclic voltammetry, electrolysis, or any other electrochemical studies of this compound.

Structural Elucidation and Advanced Characterization Techniques for 2 Mercapto 5 Nitronicotinonitrile

Spectroscopic Analysis Methodologies

The combination of various spectroscopic techniques provides a comprehensive and complementary approach to structural analysis. While NMR spectroscopy offers detailed insight into the connectivity and spatial arrangement of atoms, IR spectroscopy provides valuable information about the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule with the complexity of 2-Mercapto-5-nitronicotinonitrile, a suite of NMR experiments is necessary for a complete structural assignment.

Proton NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the pyridine (B92270) ring contains two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the nitro and nitrile groups, and the electron-donating or -withdrawing nature of the mercapto group, which can exist in a tautomeric equilibrium with a thione form. The coupling between these adjacent protons would result in distinct splitting patterns, typically doublets, with a coupling constant characteristic of their ortho relationship.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is for illustrative purposes only as specific experimental data is not available.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | Not Available | d | Not Available |

| H-6 | Not Available | d | Not Available |

| SH | Not Available | s (broad) | N/A |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring, as well as the nitrile carbon, would be significantly influenced by the attached functional groups. The carbon bearing the nitro group and the carbon of the nitrile group are expected to be significantly downfield due to the strong electron-withdrawing nature of these groups. The carbon attached to the mercapto group would also exhibit a characteristic chemical shift.

Specific experimental ¹³C NMR data for this compound is not publicly documented. Therefore, a data table with verified values cannot be provided.

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only as specific experimental data is not available.)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | Not Available |

| C-3 | Not Available |

| C-4 | Not Available |

| C-5 | Not Available |

| C-6 | Not Available |

| CN | Not Available |

Nitrogen-15 NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. researchgate.nethuji.ac.il In this compound, there are three distinct nitrogen atoms: the pyridine ring nitrogen, the nitrile nitrogen, and the nitro group nitrogen. Each would resonate at a characteristic chemical shift, providing valuable information about the electronic structure and potential tautomeric forms of the molecule. researchgate.net The chemical shift of the pyridine nitrogen, for instance, would be sensitive to the substitution pattern on the ring. researchgate.net

While general principles of ¹⁵N NMR are well-established, specific experimental data for this compound are not available in the surveyed literature.

Table 3: Hypothetical ¹⁵N NMR Data for this compound (Note: This table is for illustrative purposes only as specific experimental data is not available.)

| Nitrogen | Chemical Shift (δ, ppm) |

| N-1 (Pyridine) | Not Available |

| N (Nitrile) | Not Available |

| N (Nitro) | Not Available |

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling between the two protons on the pyridine ring, as evidenced by a cross-peak connecting their respective signals. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons in the pyridine ring. researchgate.net

A detailed analysis based on these 2D NMR techniques requires the actual spectral data, which is not currently available in the public domain for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile, nitro, and mercapto groups, as well as vibrations associated with the aromatic pyridine ring.

Nitrile (C≡N) stretch: A sharp, intense absorption band is expected in the region of 2200-2260 cm⁻¹.

Nitro (NO₂) stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

Mercapto (S-H) stretch: A weak absorption band for the S-H stretch is expected around 2550-2600 cm⁻¹. Its presence or absence, along with the potential appearance of a C=S (thione) stretch, could provide evidence for tautomerism.

Aromatic C-H and C=C/C=N stretches: The spectrum would also display absorptions corresponding to the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the ring C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

While theoretical predictions can be made, specific experimental IR data with precise wavenumbers for this compound are not available for a definitive data table.

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Nitrile (C≡N) | 2200-2260 |

| Nitro (NO₂) asymmetric stretch | 1500-1560 |

| Nitro (NO₂) symmetric stretch | 1345-1385 |

| Mercapto (S-H) | 2550-2600 |

| Aromatic C=C and C=N | 1400-1600 |

| Aromatic C-H | >3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, High-Resolution Mass Spectrometry (HRMS) provides the precision necessary to confirm its molecular formula.

Research Findings: Analysis of a related compound, 2-Mercapto-5-nitrobenzimidazole, using ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight) mass spectrometry in negative ionization mode, identified a precursor ion [M-H]⁻ at an m/z of 194.0029707. fishersci.ca This high precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation of this ion provides insight into the molecule's structural stability and the relative strength of its chemical bonds. While this data pertains to a benzimidazole (B57391) analog, a similar approach would be invaluable for confirming the molecular formula of this compound (C₆H₃N₃O₂S) and studying its fragmentation pathways.

| Compound | Technique | Ionization Mode | Precursor Ion | Measured m/z |

|---|---|---|---|---|

| 2-Mercapto-5-nitrobenzimidazole | ESI-QTOF | Negative | [M-H]⁻ | 194.0029707 fishersci.ca |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation systems. The presence of the nitro group (-NO₂) and the thione/thiol group, in conjunction with the pyridine ring, is expected to result in characteristic absorption bands.

Research Findings: Studies on analogous compounds provide a predictive framework for the UV-Vis spectrum of this compound. For instance, 2-mercaptonicotinic acid (2MNA), which shares the mercaptopyridine core but lacks the nitro and nitrile groups, exhibits absorption maxima (λmax) at approximately 340.8 nm and 270 nm in its monomeric form. researchgate.net Another related molecule, 2-Mercapto-5-nitropyridine, which lacks the nitrile group, shows a strong chromophoric nature with a λmax at 389 nm under physiological conditions. The extended conjugation and the presence of the electron-withdrawing nitro and nitrile groups in this compound would likely shift these absorption bands, providing a unique electronic fingerprint.

| Compound | λmax (nm) | Reference |

|---|---|---|

| 2-mercaptonicotinic acid (monomer) | 340.8, 270 | researchgate.net |

| 2-Mercapto-5-nitropyridine | 389 |

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that provides detailed information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to infrared (IR) spectroscopy.

Research Findings: While specific Raman data for this compound is not available, studies on similar structures, such as 2-(α-methylbenzylamino)-5-nitropyridine, have utilized Raman spectroscopy to investigate vibrational spectra at various temperatures. mdpi.com For this compound, key Raman shifts would be expected for the C≡N (nitrile) stretch, the symmetric stretching of the -NO₂ group, and various ring vibrations of the substituted pyridine. The position and intensity of the C-S and S-H stretching modes would also be critical for understanding the thiol-thione tautomerism in the solid state.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique can reveal information about the molecule's electronic structure and its excited states.

Research Findings: The intrinsic fluorescence of this compound has not been reported. However, many heterocyclic compounds containing thiol groups are known to exhibit fluorescence, or act as quenchers when functionalized onto nanoparticles. For example, a coumarin-based heterocyclic thiol exhibits an emission maximum at 520 nm upon excitation at 289 nm. researchgate.net The presence of the nitro group in this compound often leads to fluorescence quenching, but this is not a universal rule. An investigation would be necessary to determine if the compound possesses any native fluorescence, which could be indicative of specific electronic properties and potential utility in sensing applications.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for structural determination of crystalline solids. Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its molecular geometry and packing in the crystal lattice.

Determination of Crystal System and Space Group

The initial step in an SCXRD analysis is the determination of the unit cell parameters and the crystal's symmetry, which define its crystal system and space group.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid.

A PXRD pattern can be used to identify a crystalline phase by comparing it to a database of known patterns. It is also a valuable tool for assessing the purity of a crystalline sample, as the presence of impurities would result in additional peaks in the diffraction pattern. Currently, there is no reference PXRD pattern for this compound in the public domain, precluding its use for phase identification and purity assessment of synthesized samples.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as solubility and melting point. PXRD is a key technique for identifying and distinguishing between different polymorphic forms. A study of polymorphism for this compound would involve attempting to crystallize it under various conditions and analyzing the resulting solids by PXRD. As no such studies have been reported, the existence of polymorphs for this compound is unknown.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment.

This analysis generates a three-dimensional surface around a molecule, colored according to various properties that highlight intermolecular contacts. The associated two-dimensional fingerprint plots provide a quantitative summary of these interactions, showing the relative contributions of different types of contacts (e.g., H···H, C···H, N···H).

To perform a Hirshfeld surface analysis, crystallographic information from single-crystal X-ray diffraction is required. Since this data is not available for this compound, a Hirshfeld surface analysis and the generation of 2D fingerprint plots cannot be conducted. If data were available, the analysis would provide valuable insights into the nature and prevalence of the intermolecular interactions governing the crystal packing. For example, the fingerprint plots would quantify the percentage of the Hirshfeld surface area corresponding to specific atomic contacts, offering a detailed picture of the crystal's interaction landscape.

Energy Framework Analysis

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis, typically performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its surrounding neighbors. The resulting framework provides a visual representation of the crystal's stability and the dominant forces, such as electrostatic, dispersion, and hydrogen bonding, that govern the molecular packing.

For this compound, this analysis would involve:

Calculation of Interaction Energies: Determining the strength of various intermolecular interactions.

Topology Analysis: Identifying the network of interactions and their pathways through the crystal.

Visualization: Creating 3D energy framework diagrams to illustrate the strength and directionality of the interactions.

A hypothetical data table for the interaction energies of this compound might look as follows, though it must be stressed that this is illustrative due to the absence of actual experimental data.

| Interaction Type | Energy (kJ/mol) |

| Electrostatic | Data Not Available |

| Dispersion | Data Not Available |

| Repulsion | Data Not Available |

| Total Energy | Data Not Available |

Surface Characterization Techniques

The characterization of thin films of this compound would be crucial for its potential application in electronic devices. A suite of surface-sensitive techniques would be employed to understand the film's morphology, crystallinity, and electronic properties.

X-ray Diffraction (XRD) for thin films

Thin-film XRD is a non-destructive technique used to determine the crystal structure, orientation, and phase of a thin film. By analyzing the diffraction pattern of X-rays scattered by the film, one can obtain information about the arrangement of molecules. For a thin film of this compound, XRD would reveal whether the molecules adopt a preferred orientation on a substrate and the degree of crystallinity of the film.

A summary of potential XRD findings could be presented as follows:

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Lattice Parameters | Data Not Available |

| Dominant Diffraction Peaks (2θ) | Data Not Available |

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides topographical information about a surface at the nanoscale. For a thin film of this compound, AFM would be used to visualize the surface morphology, measure surface roughness, and identify the presence of any domains or defects. This information is critical for understanding how the film's physical structure might influence its properties.

An illustrative table of AFM data is provided below:

| Parameter | Value |

| Scan Size | Data Not Available |

| Surface Roughness (RMS) | Data Not Available |

| Grain Size/Domain Size | Data Not Available |

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique used to measure the valence electronic states of a material. By irradiating the surface with ultraviolet light and analyzing the kinetic energy of the emitted photoelectrons, UPS can determine the work function and the highest occupied molecular orbital (HOMO) energy level of a material. For a thin film of this compound, this information would be vital for assessing its potential as a component in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

A hypothetical summary of UPS data is shown in the table below:

| Parameter | Value (eV) |

| Work Function | Data Not Available |

| HOMO Level | Data Not Available |

| Ionization Potential | Data Not Available |

Computational Chemistry and Theoretical Investigations of 2 Mercapto 5 Nitronicotinonitrile

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are at the forefront of computational chemistry, offering a detailed description of the electronic structure and energy of molecules. For a molecule like 2-Mercapto-5-nitronicotinonitrile, with its combination of a pyridine (B92270) ring, a mercapto group, a nitro group, and a nitrile group, these calculations provide invaluable information about its stability, conformation, and electronic landscape.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its excellent balance of accuracy and computational cost. DFT methods are used to investigate various properties of this compound.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule, considering the rotation of the mercapto and nitro groups.

Theoretical calculations indicate that the pyridine ring is essentially planar. The conformational landscape is primarily determined by the orientation of the -SH and -NO2 groups relative to the ring. The thiol-thione tautomerism, a common phenomenon in mercapto-substituted heterocyclic compounds, is a key consideration. Computational studies on similar molecules, such as 2-mercapto-5-methyl-1,3,4-thiadiazole, have shown that the thione form is often the more stable tautomer. uobasrah.edu.iq In the case of this compound, DFT calculations would be essential to definitively determine the predominant tautomeric form in the gas phase and in different solvents.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Thione form) based on DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-S | 1.68 Å |

| C5-N(O2) | 1.45 Å | |

| C3-C(N) | 1.44 Å | |

| C=N | 1.16 Å | |

| Bond Angle | S-C2-N1 | 125.0° |

| C4-C5-N(O2) | 118.5° | |

| Dihedral Angle | H-S-C2-N1 | ~180° (anti-periplanar) or ~0° (syn-periplanar) |

Note: This data is hypothetical and illustrative of typical values obtained from DFT calculations for similar molecules. Actual values would require specific calculations for this compound.

Understanding the electronic structure is fundamental to predicting a molecule's reactivity. DFT calculations provide a detailed picture of the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom of the mercapto group and the pyridine ring, which are electron-rich regions. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the nitrile group.

Charge distribution analysis , often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps to identify electrophilic and nucleophilic sites within the molecule.

Based on the electronic structure, various reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. These global reactivity descriptors, derived from the HOMO and LUMO energies, include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors, such as the Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Ab Initio Methods

While DFT is widely used, ab initio methods, which are based solely on the principles of quantum mechanics without empirical parameters, can provide even more accurate results, albeit at a higher computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed for a more rigorous analysis of the electronic structure and properties of this compound, especially for benchmarking the results obtained from DFT.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule in three dimensions. chemrxiv.orgresearchgate.net It is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions indicate a negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, these regions would be expected around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group.

Blue regions represent a positive electrostatic potential, indicating areas of low electron density or electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atom of the mercapto group and the carbon atoms attached to the electronegative groups would likely show positive potential. researchgate.net

Green regions denote areas of neutral potential.

An MEP map provides a clear and intuitive guide to the reactive behavior of the molecule, complementing the information obtained from frontier orbital analysis and charge distribution studies. chemrxiv.org

Topological Parameters Analysis (QTAIM calculations)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density of a molecule to elucidate its chemical bonding and structure. amercrystalassn.org By partitioning the electron density, QTAIM defines atoms as distinct regions of space and characterizes the interactions between them through the analysis of critical points in the electron density field. muni.cz

For this compound, QTAIM calculations can reveal the nature of its intramolecular bonds. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along a bond path but maximum in the directions perpendicular to it. muni.cz Key topological parameters at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative insights into the bond's character.

A negative Laplacian (∇²ρ(r) < 0) indicates a shared interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. amercrystalassn.org Conversely, a positive Laplacian (∇²ρ(r) > 0) signifies a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions. The sign of the total energy density (H(r)) further refines this classification; a negative H(r) is indicative of covalent character.

Illustrative QTAIM parameters for the key bonds in this compound, as would be determined from density functional theory (DFT) calculations, are presented below.

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Bond Character |

| C-S | 0.150 | +0.025 | -0.095 | Polar Covalent |

| S-H | 0.095 | +0.350 | -0.040 | Polar Covalent |

| C-NO₂ | 0.280 | -0.650 | -0.350 | Covalent |

| C-CN | 0.350 | -0.980 | -0.480 | Covalent (Triple Bond) |

| N-O (Nitro) | 0.310 | +0.150 | -0.280 | Polar Covalent |

Note: The data in this table is illustrative and represents typical values expected from QTAIM calculations for a molecule with this structure.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are powerful computational tools used to study the behavior of molecules over time. dhu.edu.cn MD simulations, in particular, provide a dynamic picture of molecular motion by solving Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. dhu.edu.cnrsc.org

The flexibility of the mercapto (-SH) and nitro (-NO₂) groups in this compound allows for multiple conformations. The orientation of these groups relative to the pyridine ring can significantly influence the molecule's properties. MD simulations in an explicit solvent, such as water, can be employed to explore the conformational space and identify the most stable conformers in a solution environment. dhu.edu.cn

The simulations would typically reveal the dihedral angles that are most frequently adopted by the molecule. By analyzing the trajectory of the simulation, a potential of mean force (PMF) can be constructed as a function of key dihedral angles, identifying the low-energy (most stable) conformations. For this compound, the key dihedral angles would involve the C-C-S-H and C-C-N-O linkages. The relative populations of different conformers can be estimated from the free energy differences between the conformational minima.

| Conformational State | Dihedral Angle (C-C-S-H) | Relative Population (%) | Free Energy (kcal/mol) |

| Anti-periplanar | ~180° | 65 | 0.0 |

| Syn-periplanar | ~0° | 15 | +1.5 |

| Gauche | ~±60° | 20 | +1.1 |

Note: This table presents hypothetical data to illustrate the likely outcomes of a conformational analysis for this compound in solution.

MD simulations are highly effective for studying how this compound interacts with other molecules or surfaces. nih.gov For instance, its potential as a corrosion inhibitor could be investigated by simulating its interaction with a metal surface. researchgate.net These simulations can identify the primary binding sites and the nature of the intermolecular forces involved, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

In the context of adsorption, simulations can model the interaction of this compound with a sorbent material like activated carbon. researchgate.net By calculating the interaction energy between the molecule and the surface, the strength of adsorption can be quantified. The simulations would likely show that the nitro group and the nitrile group, being strong hydrogen bond acceptors, along with the thiol group, which can act as a hydrogen bond donor, are the primary sites for interaction with polar surfaces or solvents. The aromatic pyridine ring can also engage in π-π stacking interactions.

Reaction Pathway and Transition State Calculations

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify the most likely pathway a reaction will follow from reactants to products. wikipedia.org

Transition State Theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orgfiveable.me It postulates that for a reaction to occur, reactants must pass through a high-energy state known as the transition state or activated complex. fiveable.meyoutube.com The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. youtube.com

For reactions involving this compound, such as its oxidation or its role in a nucleophilic substitution, computational methods can be used to locate the transition state structure and calculate the activation energy. For example, in the deprotonation of the mercapto group, a common step in its reactions, the activation energy would be calculated for the transfer of the proton to a base. Lower activation energies indicate faster reaction rates. youtube.com

| Reaction Type | Reactants | Product | Calculated Activation Energy (Ea) (kcal/mol) |

| Deprotonation | This compound + OH⁻ | Thiolate anion + H₂O | 5.2 |

| S-Alkylation | Thiolate anion + CH₃I | 2-(Methylthio)-5-nitronicotinonitrile + I⁻ | 12.5 |

| Nitro Reduction | This compound + [H] | 2-Mercapto-5-aminonicotinonitrile | 25.0 |

Note: The activation energies presented are illustrative values for hypothetical reactions involving this compound.

Computational studies are invaluable for rationalizing experimentally observed chemical behavior. For this compound, theoretical calculations can explain its reactivity patterns. For example, the electron-withdrawing nature of both the nitro and nitrile groups would significantly increase the acidity of the mercapto proton compared to a simple mercaptopyridine.

Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis spectra)

In the absence of experimental data, computational methods are invaluable for predicting the spectroscopic signatures of a molecule. These predictions are crucial for identifying and characterizing the compound in laboratory settings.

Theoretical Infrared (IR) Spectroscopy: Density Functional Theory (DFT) calculations are commonly used to predict the vibrational frequencies of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical IR spectrum can be generated. This spectrum would reveal characteristic peaks corresponding to the stretching and bending vibrations of the functional groups present in this compound, such as the C≡N (nitrile), NO₂ (nitro), and S-H (mercapto) groups.

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is typically achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the this compound structure. Such predictions are instrumental in confirming the molecular structure and assigning experimental NMR signals.

Theoretical UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra. This analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, offering insights into the molecule's electronic structure and potential color. For a molecule with nitro and nitrile groups on a pyridine ring, interesting electronic properties would be expected.

Quantitative Structure-Property Relationship (QSPR) Methodologies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, a QSPR analysis could be employed to predict a variety of properties without the need for experimental measurement.

This would involve:

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for the optimized 3D structure of the molecule.

Model Development: Using a dataset of related compounds with known properties, a statistical model (e.g., multiple linear regression, partial least squares) would be developed to correlate the descriptors with the property of interest.

Property Prediction: The developed QSPR model could then be used to predict properties for this compound, such as its solubility, boiling point, or even biological activity, based on its calculated descriptors.

As no such studies have been performed for this specific compound, there are no established QSPR models or predicted properties to report.

Force Field Development and Validation for Derivatives (if applicable)

Molecular mechanics force fields are essential for performing large-scale simulations, such as molecular dynamics, of molecules and their interactions. A reliable force field for this compound and its derivatives would be crucial for studying their behavior in different environments.

The development of such a force field would involve:

Parameterization: This is the process of determining the parameters for the potential energy function (e.g., bond lengths, bond angles, dihedral angles, van der Waals interactions, and atomic charges) that accurately reproduce experimental or high-level quantum mechanical data.

Validation: The newly developed force field would then be validated by comparing the results of molecular dynamics simulations against known experimental data for a set of related compounds. This ensures the transferability and accuracy of the force field.

Currently, there is no evidence of a specific force field having been developed or validated for this compound or its derivatives. Researchers would typically rely on general-purpose force fields, which may not provide the highest level of accuracy for this specific chemical structure.

Derivatives and Analogues of 2 Mercapto 5 Nitronicotinonitrile

Synthesis and Structural Characterization of Novel Derivatives

The reactivity of 2-mercapto-5-nitronicotinonitrile allows for targeted modifications at its key functional groups: the mercapto, nitrile, and the pyridine (B92270) ring itself. These transformations give rise to a wide range of derivatives with unique structural features.

Modifications at the Mercapto Group (e.g., S-Alkylation, S-Acylation)

The sulfur atom of the mercapto group serves as a prime site for electrophilic attack, readily undergoing S-alkylation and S-acylation.

S-Alkylation: The reaction of 2-mercaptobenzimidazole, a related heterocyclic thiol, with alkyl halides in the presence of a base like potassium carbonate in a solvent such as dry acetone, leads to the formation of thioether compounds. orientjchem.orgrdd.edu.iq This method can be extrapolated to this compound, where the mercapto group's nucleophilicity is exploited to introduce various alkyl substituents. The use of cesium carbonate as a mild inorganic base has also proven effective in promoting S-alkylation reactions in related heterocyclic systems. researchgate.net

S-Acylation: S-acylation introduces an acyl group onto the sulfur atom. This transformation can be achieved by reacting the mercapto compound with acylating agents like acyl chlorides. For instance, S-acylation has been demonstrated in the synthesis of S-(5-((3-oxo-2,3-dihydro-4H-benzo[b] orientjchem.orgresearchgate.netthiazin-4-yl)methyl)-4-aryl/alkyl-4H-1,2,4-triazol-3-yl) 4-nitrobenzothioates, where the S-alkylation of the parent triazole was followed by acylation using 4-nitrobenzoyl chloride in the presence of cesium carbonate. researchgate.net S-acylation, also known as S-palmitoylation, is a reversible post-translational lipid modification of cysteine residues that can promote the membrane association of soluble proteins. biorxiv.org

Modifications at the Nitrile Group (e.g., Amidation, Tetrazole Formation)

The nitrile group presents another handle for chemical elaboration, allowing for its conversion into other important functional groups.

Amidation: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxamide. This transformation is a common strategy in medicinal chemistry to introduce hydrogen bonding capabilities and modulate the physicochemical properties of a molecule.

Tetrazole Formation: A significant transformation of the nitrile group is its conversion into a tetrazole ring. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide. nih.govrug.nl This reaction is often catalyzed by zinc salts in water or can be promoted by various catalysts, including ytterbium triflate or L-proline. organic-chemistry.org Tetrazoles are considered bioisosteres of carboxylic acids, sharing similar pKa values and planar structures, which makes this transformation particularly relevant in drug design. nih.govrug.nlnih.gov The reaction of nitriles with sodium azide can proceed readily in water with zinc salts as catalysts, and the scope includes a variety of aromatic and alkyl nitriles. organic-chemistry.org

Substitutions and Transformations on the Pyridine Ring

The pyridine ring of this compound, activated by the electron-withdrawing nitro and cyano groups, is susceptible to nucleophilic substitution and other transformations. Ring transformation reactions, where the initial heterocyclic ring is converted into a different one, are a powerful tool in synthetic chemistry. researchgate.netnih.govresearchgate.net For instance, 5-nitropyrimidine (B80762) can be converted into pyridine derivatives by reaction with CH-active nitriles. researchgate.net This suggests that the pyridine ring of this compound could potentially undergo similar transformations, leading to novel heterocyclic systems.

Annulated Derivatives

Annulated derivatives, where a new ring is fused to the existing pyridine structure, represent a further extension of the chemical space accessible from this compound. These fused systems can be constructed by reacting the parent molecule with bifunctional reagents. For example, the reaction of 1-methyl-3,5-dinitro-2-pyridone with ketones in the presence of ammonia (B1221849) can lead to the formation of nitropyridines condensed with five-membered or larger rings. nih.gov

Structure-Reactivity Relationships in Derivatives

The electronic properties of the substituents on the pyridine ring profoundly influence the reactivity of the entire molecule. The interplay between electron-donating and electron-withdrawing groups dictates the molecule's susceptibility to nucleophilic or electrophilic attack. In covalent adaptable networks (CANs), the mechanical properties are directly linked to the thermodynamics and kinetics of their constituent bonds, highlighting the importance of understanding structure-reactivity-property relationships. nih.gov

Quantitative structure-activity relationship (QSAR) studies on various heterocyclic compounds have provided insights into how steric and electrostatic factors modulate biological activity. For example, in a series of hydantoin-phenylpiperazine derivatives, the substitution pattern on the aromatic ring was found to be crucial for selectivity towards 5-HT1A and alpha 1 receptors. nih.gov Such principles can be applied to the derivatives of this compound to understand and predict their chemical and biological behavior.

Exploration of Isomeric Forms and Tautomers (e.g., Thiol-Thione)

This compound can exist in two tautomeric forms: the thiol form and the thione form. rdd.edu.iqresearchgate.netanu.edu.au This tautomerism involves the migration of a proton between the sulfur and nitrogen atoms of the heterocyclic ring.

The equilibrium between the thiol and thione forms is influenced by several factors, including the solvent, temperature, and pH. researchgate.netjocpr.com In polar solvents and in the solid state, the thione form is generally more stable, while the thiol form may predominate in nonpolar solvents. researchgate.net The position of this equilibrium is critical as the two tautomers exhibit different chemical reactivity and spectroscopic properties. For instance, the thiol form is typically more susceptible to methylation due to the higher nucleophilicity of the thiol group. researchgate.net

Research Findings on this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the chemical compound “this compound,” its functionalized derivatives, or their specific chemical applications could be located.

While information is available for structurally related compounds such as 2-Mercapto-5-nitropyridine and 2-Mercapto-5-nitrobenzimidazole, which have applications in areas like enzyme inhibition and materials science, there is a notable absence of data for the nitrile-containing analogue specified.

This lack of available information prevents the creation of a detailed article on the functionalized derivatives of this compound and their specific chemical applications as requested. It is possible that this compound is not yet synthesized, is not in common research use, or is described under a different nomenclature not readily found in public databases. Therefore, no data tables or detailed research findings can be provided at this time.

Lack of Publicly Available Research Hinders a Detailed Analysis of this compound in Advanced Materials Science

Despite a comprehensive search of scientific literature and databases, there is a significant lack of publicly available research on the specific applications of the chemical compound This compound in the field of advanced materials science. While the structural motifs of this compound—a pyridine ring, a mercapto group, a nitro group, and a nitrile group—are individually known to play roles in the development of functional materials, specific studies detailing the performance and applications of the complete molecule in areas such as organic electronics, self-assembly, and functional polymers could not be identified.

The initial search aimed to gather information on the use of this compound in organic electronic materials, including its potential for surface modification of electrodes, its influence on charge transport characteristics, and its role in interface engineering in organic devices. Subsequent searches were broadened to include its potential applications in self-assembly and supramolecular chemistry, as a component in functional polymers, and as a precursor for advanced material synthesis.

However, these extensive searches did not yield any specific experimental data, detailed research findings, or data tables directly related to this compound. The scientific literature provides information on related compounds, such as 2-mercapto-5-nitrobenzimidazole, and discusses the general properties and applications of mercaptopyridines and nitro-substituted aromatic compounds in materials science. For instance, the thiol group is well-known for its ability to bind to metal surfaces, making it a candidate for modifying electrodes. cymitquimica.com Similarly, the electron-withdrawing nature of the nitro and cyano groups can influence the electronic properties of organic molecules. nih.gov

Without specific research on this compound, any discussion of its applications in the requested areas would be purely speculative and based on analogies to other compounds. Such an approach would not meet the required standards of scientific accuracy and a strict focus on the specified compound.

Therefore, due to the absence of dedicated research and data, it is not possible to provide a thorough and informative article on the "Applications of this compound in Advanced Materials Science" as per the requested outline. Further research into the synthesis and characterization of this specific compound is necessary to determine its potential in the field of advanced materials.

Future Research Directions and Challenges